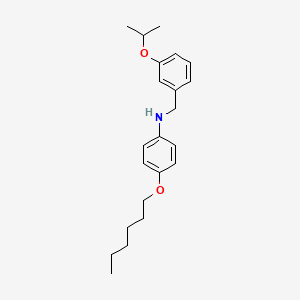

4-(Hexyloxy)-N-(3-isopropoxybenzyl)aniline

Vue d'ensemble

Description

4-(Hexyloxy)-N-(3-isopropoxybenzyl)aniline, also known as 4-HNIB, is an organic compound that has been studied for its potential applications in a variety of scientific research fields. It is a versatile compound that has been used in a range of synthetic reactions, from organometallic to polymer synthesis. Additionally, 4-HNIB has been explored for its potential therapeutic applications, such as the inhibition of certain enzymes and its ability to affect the activity of certain proteins.

Applications De Recherche Scientifique

Synthesis and Material Applications

Research has demonstrated the potential of similar compounds in synthesizing materials with unique properties. For instance, the synthesis of polyurethane cationomers incorporating anil groups has been explored for creating polymeric films with fluorescent properties. This involves the use of Schiff bases as quaternization agents, highlighting the role of anilines in developing materials with photochromic mechanisms and excited state intramolecular proton-transfer processes (Buruianǎ et al., 2005).

Molecular Dynamics and Antibacterial Activity

Compounds with structural similarities have been studied for their vibrational, structural, chemical reactivity, and antimicrobial activities. For example, the study of 4-Methoxy-N-(nitrobenzylidene)-aniline has provided insights into the effects of hydrogen bonding, chemical reactivity, and its potential antibacterial applications through molecular dynamic simulation and drug-likeness analysis (Bravanjalin Subi et al., 2022).

Liquid Crystalline Phases

The exploration of liquid crystalline phases in compounds with alkoxy and benzylidene aniline structures has been significant. Studies have identified mesomorphic phases through spectral identification and polarized light microscopy, revealing the odd-even effect of crystalline to smectic phases. This research underlines the importance of molecular structure in determining the liquid crystal behavior of these compounds (Ridha & Abdlkadhem, 2015).

Chemical Reactivity and Structural Analysis

Investigations into the chemical reactivity and structural properties of similar aniline derivatives have facilitated a deeper understanding of molecular interactions and stability. Studies involving computational and spectral analyses have helped in evaluating the relative strength of hydrogen bond interactions and their impact on molecular stability, further contributing to the knowledge on the chemical reactivity of these compounds (Mini et al., 2020).

Environmental and Biochemical Degradation

Research on the degradation of aniline in environmental and biochemical contexts has identified specific pathways and intermediates involved in the process. The study on the sulfate-reducing bacterium Desulfatiglans anilini has revealed the genes responsible for aniline activation and its conversion to 4-aminobenzoate, highlighting the complex enzymatic machinery required for this degradation process (Xie et al., 2020).

Propriétés

IUPAC Name |

4-hexoxy-N-[(3-propan-2-yloxyphenyl)methyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31NO2/c1-4-5-6-7-15-24-21-13-11-20(12-14-21)23-17-19-9-8-10-22(16-19)25-18(2)3/h8-14,16,18,23H,4-7,15,17H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDZXEVPYEWNEGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC1=CC=C(C=C1)NCC2=CC(=CC=C2)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

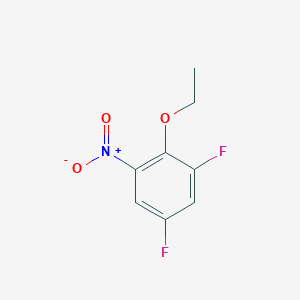

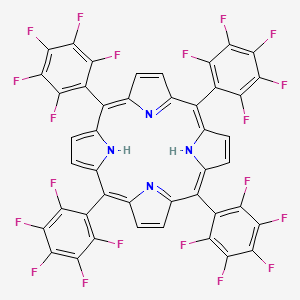

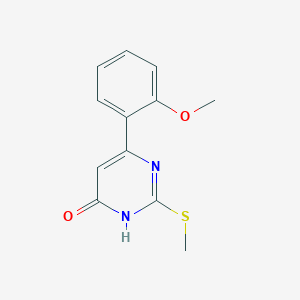

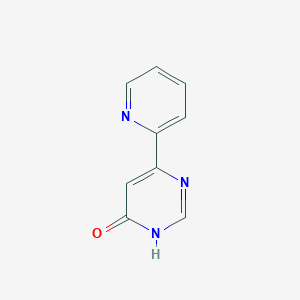

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Diethyl [2-amino-2-(ethanesulfinyl)ethyl]phosphonate](/img/structure/B1460009.png)

![Dimethyl 2-[2-(3-methoxyphenyl)hydrazono]-3-oxopentanedioate](/img/structure/B1460013.png)

![7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1460016.png)

![2-[(propylamino)methyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one hydrochloride](/img/structure/B1460018.png)

![1-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]ethanone](/img/structure/B1460023.png)

![2-(diethylamino)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B1460025.png)